Belinostat acid-d5 is a stable isotope-labeled derivative of belinostat, a histone deacetylase inhibitor primarily used in the treatment of relapsed or refractory peripheral T-cell lymphoma. Belinostat was developed by TopoTarget and received approval from the United States Food and Drug Administration in July 2014 under the brand name Beleodaq. Its mechanism of action involves inhibiting histone deacetylases, leading to increased acetylation of histones and non-histone proteins, which in turn promotes the expression of tumor-suppressor genes and induces cell cycle arrest and apoptosis in cancer cells .
The synthesis of belinostat acid-d5 involves several key steps that utilize established organic chemistry techniques.
Belinostat acid-d5 has a molecular formula of , where D represents deuterium atoms replacing hydrogen atoms in specific positions within the molecule.
Belinostat acid-d5 participates in various chemical reactions typical of hydroxamic acids:
These reactions are crucial for understanding its therapeutic mechanisms and potential interactions with biological systems .
Belinostat acid-d5 functions primarily as an inhibitor of histone deacetylases. By preventing the removal of acetyl groups from lysine residues on histones, it leads to:
Relevant data regarding its pharmacokinetics indicate that it has a volume of distribution of approximately 409 L and undergoes hepatic metabolism primarily via UGT1A1 .
Belinostat acid-d5 is primarily used for scientific research purposes, particularly in studies focused on:
This compound's unique properties make it valuable for advancing our understanding of epigenetic regulation in cancer therapy.
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9